

# An In-depth Technical Guide to Benzyl 4-amino-4-methylpiperidine-1-carboxylate

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## Compound of Interest

Compound Name: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE

Cat. No.: B596396

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl 4-amino-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its significant application in the discovery of novel therapeutics, particularly C-C chemokine receptor type 5 (CCR5) antagonists.

## Identity and Physicochemical Properties

Benzyl 4-amino-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group and substituted at the C4 position with both a methyl and an amino group. This quaternary center is a key structural motif in various biologically active molecules.

The compound is primarily used as a synthetic intermediate. Its free amino group allows for further chemical modification, while the Cbz group provides stable protection of the piperidine nitrogen, which can be removed under specific conditions. Its direct precursor, in which the 4-amino group is protected with a tert-butoxycarbonyl (Boc) group, is also a commercially available and widely used intermediate.

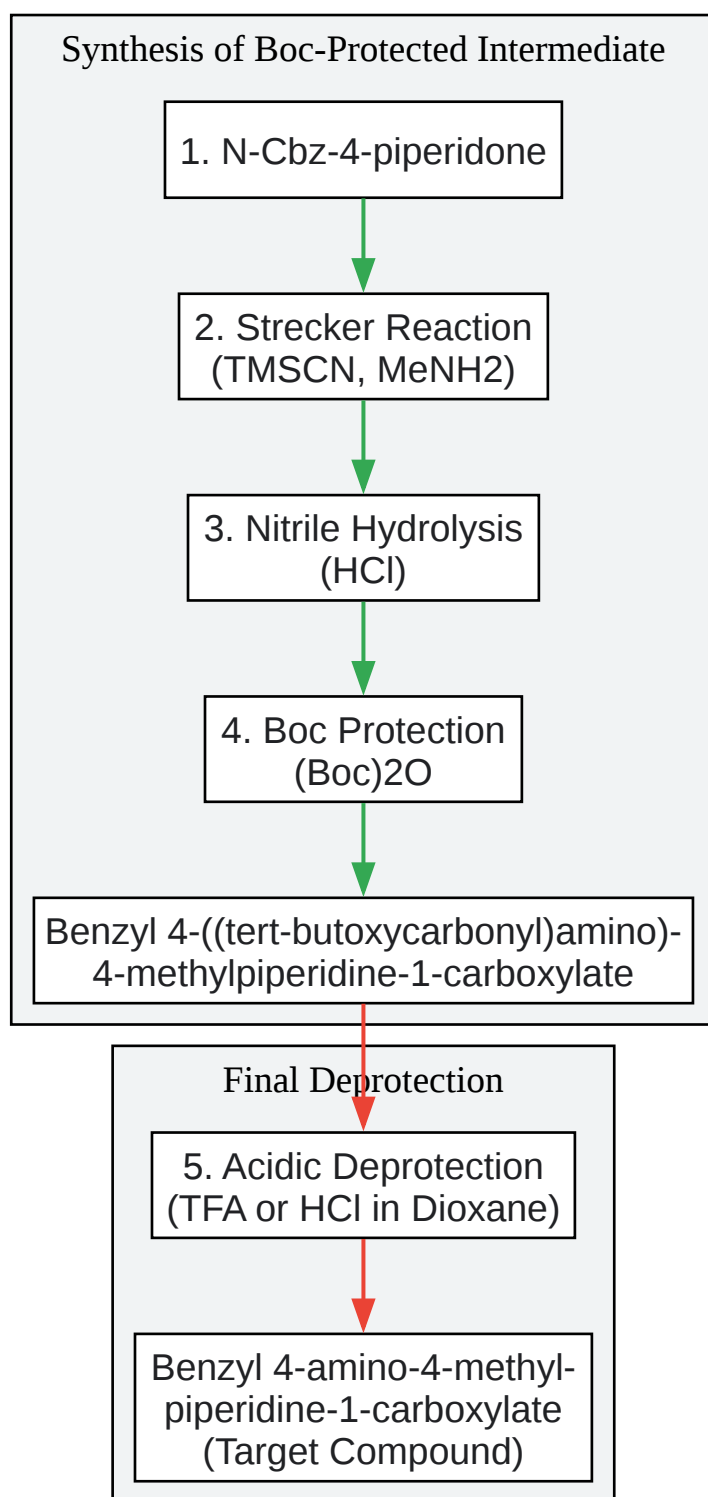
Table 1: Physicochemical Properties of Benzyl 4-amino-4-methylpiperidine-1-carboxylate and its Boc-Protected Precursor

Property	Benzyl 4-amino-4-methylpiperidine-1-carboxylate	Benzyl 4-[[tert-butoxy)carbonyl]amino]-4-methylpiperidine-1-carboxylate
CAS Number	169750-59-8	169750-60-1[1]
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>19</sub> H <sub>28</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	248.32 g/mol	348.44 g/mol
IUPAC Name	Benzyl 4-amino-4-methylpiperidine-1-carboxylate	Benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate[1]
Physical Form	Data not available	Solid
Solubility	Data not available	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available

## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for benzyl 4-amino-4-methylpiperidine-1-carboxylate is not readily available, which is common for specialized chemical building blocks. However, a plausible and efficient synthetic route can be designed based on established methods for creating 4-substituted-4-aminopiperidine derivatives[2]. The proposed pathway involves the synthesis of the N-Boc protected intermediate followed by a final deprotection step.

## Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for the target compound.

## Experimental Protocol: Synthesis of the Boc-Protected Intermediate

This protocol is a generalized procedure adapted from common synthetic routes for analogous compounds.

- Step 1 & 2: Formation of  $\alpha$ -aminonitrile via Strecker Reaction
  - To a solution of N-Cbz-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in THF or water) and trimethylsilyl cyanide (TMSCN, 1.2 eq).
  - Stir the reaction mixture at room temperature for 12-24 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
  - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude  $\alpha$ -aminonitrile.
- Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
  - Dissolve the crude  $\alpha$ -aminonitrile in concentrated hydrochloric acid (6-12 M).
  - Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
  - Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a strong base (e.g., NaOH solution) to precipitate the amino acid product.
  - Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.
- Step 4: Boc Protection of the Amino Group
  - Suspend the amino acid (1.0 eq) in a mixture of dioxane and water.

- Add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.5 eq) and a base such as sodium hydroxide or triethylamine to maintain a pH of 9-10.
- Stir vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
- Acidify the reaction mixture to pH 3 with a cold solution of 1M HCl or potassium bisulfate.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl 4-[[tert-butoxy)carbonyl]amino]-4-methylpiperidine-1-carboxylate.

## Experimental Protocol: Final Deprotection Step

- Step 5: Removal of the Boc Protecting Group
  - Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
  - Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 20-50% in DCM) or a 4M solution of HCl in 1,4-dioxane.
  - Stir the solution at room temperature for 1-4 hours.
  - Monitor the deprotection by TLC or LC-MS.
  - Upon completion, remove the solvent and excess acid under reduced pressure.
  - The resulting product, benzyl 4-amino-4-methylpiperidine-1-carboxylate, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized with a mild base if the free amine is required.

## Analytical Characterization

Detailed analytical data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry for the final compound are not available in the cited literature. However, commercial suppliers of the Boc-protected precursor confirm that characterization is typically performed using standard analytical methods like LC-MS, GC-MS, HPLC, and NMR[1].

Table 2: Expected Analytical Data

Analysis Method	Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Expected)
<sup>1</sup> H NMR	Signals corresponding to the benzyl group protons (~7.3 ppm), the benzylic CH <sub>2</sub> protons (~5.1 ppm), piperidine ring protons (broad signals, ~1.5-3.8 ppm), and the methyl group singlet (~1.2 ppm). The NH <sub>2</sub> protons would appear as a broad singlet.
<sup>13</sup> C NMR	Signals for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, the benzylic CH <sub>2</sub> carbon, the quaternary C4 carbon of the piperidine ring, other piperidine carbons, and the methyl carbon.
Mass Spec (ESI+)	Expected [M+H] <sup>+</sup> ion at m/z = 249.16.

## Applications in Drug Discovery

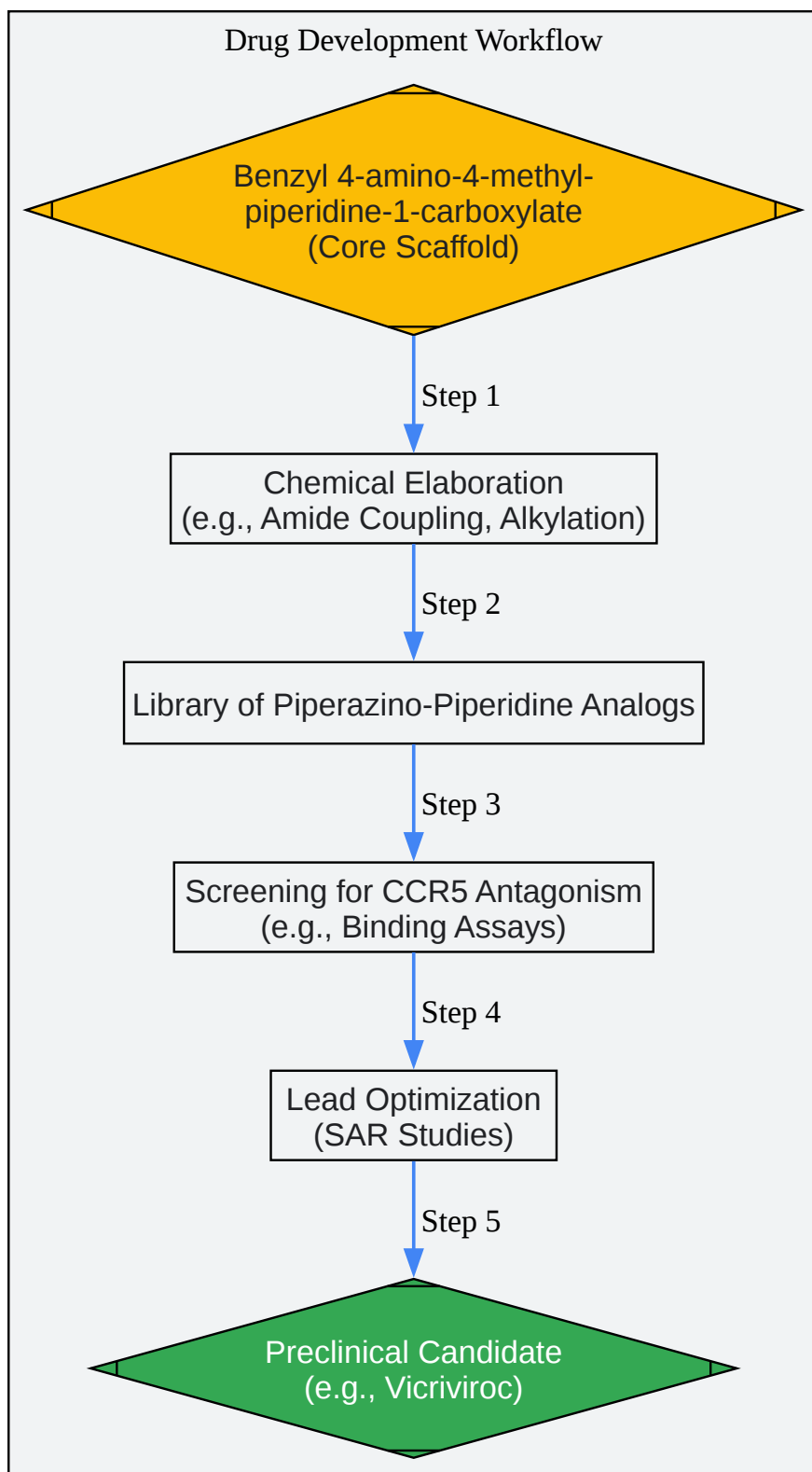
The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry[2]. Benzyl 4-amino-4-methylpiperidine-1-carboxylate serves as a crucial building block for synthesizing more complex molecules, most notably antagonists of the CCR5 receptor.

### Role as a Scaffold for CCR5 Antagonists

The CCR5 receptor is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Several potent, small-molecule CCR5 antagonists, such as Vicriviroc (Sch-D), are based on a piperazino-piperidine core[2][3]. The 4-amino-4-methylpiperidine moiety is a key component of this core, providing a necessary scaffold for orienting other pharmacophoric elements.

The synthesis of these complex antagonists often employs a convergent approach where the substituted 4-aminopiperidine fragment is prepared separately and then coupled with other parts of the molecule[2][3]. The use of building blocks like the title compound facilitates the

efficient and modular assembly of libraries of potential drug candidates for structure-activity relationship (SAR) studies[3][4].



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Caption: Role of the core scaffold in CCR5 antagonist development.

In summary, benzyl 4-amino-4-methylpiperidine-1-carboxylate is a valuable synthetic intermediate for drug discovery and development. Its structure provides a rigid and versatile platform for the synthesis of complex molecules targeting critical biological pathways, particularly in the field of antiviral research.

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